Dibenzo-18-crown-6

Description

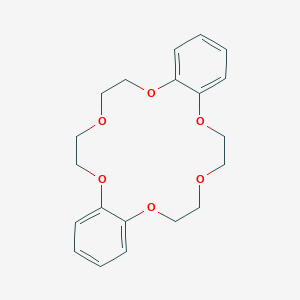

Structure

3D Structure

Properties

IUPAC Name |

2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18/h1-8H,9-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSSPARMOAYJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77110-11-3 | |

| Record name | Poly(dibenzo-18-crown-6) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77110-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6022428 | |

| Record name | Dibenzo-18-crown-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light beige fibers or powder; [Alfa Aesar MSDS] | |

| Record name | Dibenzo-18-crown-6 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13731 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14187-32-7 | |

| Record name | Dibenzo-18-crown-6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14187-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzo-18-crown-6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014187327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBENZO-18-CROWN-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibenzo-18-crown-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo[a,j]-1,4,7,10,13,16-hexaoxacyclooctadeca-2,11-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZO-18-CROWN-6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A7W45JCS9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dibenzo-18-crown-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo-18-crown-6 (DB18C6) is a macrocyclic polyether and a prominent member of the crown ether family. Its structure, featuring a central 18-membered ring containing six oxygen atoms fused to two benzene rings, gives it the remarkable ability to selectively bind specific cations, particularly potassium ions.[1][2] This property makes it a valuable tool in various chemical and biological applications, including as a phase-transfer catalyst and as a foundational scaffold for the synthesis of more complex molecules with potential therapeutic applications.[1][3] Derivatives of this compound have been explored for their antibacterial, antifungal, and other biological activities.[4][5] This guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for professionals in research and drug development.

Synthesis of this compound

The most common and direct synthesis of this compound involves the Williamson ether synthesis, reacting catechol with bis(2-chloroethyl) ether in the presence of a base.[2][6] Variations of this method aim to improve yield and purity.

Synthetic Pathway

The synthesis is typically a one-pot reaction where two molecules of catechol react with two molecules of bis(2-chloroethyl) ether to form the macrocyclic structure.

Experimental Protocol

This protocol is an improved version of the direct reaction between catechol and bis(2-chloroethyl) ether.[6]

Materials:

-

Catechol

-

Sodium hydroxide (pellets)

-

Bis(2-chloroethyl) ether

-

n-Butanol

-

Concentrated hydrochloric acid

-

Acetone

Procedure:

-

A flask is charged with 330 g (3.00 moles) of catechol and 2 L of n-butanol.[6]

-

With stirring, 122 g (3.05 moles) of sodium hydroxide pellets are added.[6]

-

The mixture is heated to reflux (approximately 115°C). A solution of 222 g (1.55 moles) of bis(2-chloroethyl) ether in 150 ml of n-butanol is added dropwise over 2 hours.[6]

-

The mixture is refluxed for an additional hour, then cooled to 90°C.[6]

-

A second portion of 122 g (3.05 moles) of sodium hydroxide pellets is added.[6]

-

The mixture is brought back to reflux for 30 minutes. A second solution of 222 g (1.55 moles) of bis(2-chloroethyl) ether in 150 ml of n-butanol is added dropwise over 2 hours.[6]

-

The final reaction mixture is refluxed with stirring for 16 hours.[6]

-

The mixture is then acidified with concentrated hydrochloric acid.[6]

-

Approximately 700 ml of n-butanol is removed by distillation.[6]

-

The crude product is isolated and can be purified by recrystallization from benzene or toluene to yield white, fibrous needles.[6][7]

Reaction Parameters and Yields

| Parameter | Value | Reference |

| Reactants | Catechol, Bis(2-chloroethyl) ether | [6] |

| Base | Sodium Hydroxide | [6] |

| Solvent | n-Butanol | [6] |

| Reaction Temperature | Reflux (~115°C) | [6] |

| Reaction Time | ~20 hours | [6] |

| Reported Yield | 48% (crude) | [7] |

Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The primary techniques employed are melting point determination, NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄O₆ | [1][8] |

| Molar Mass | 360.406 g/mol | [2][8] |

| Appearance | White solid, light beige fibers or powder | [1][2] |

| Melting Point | 162.5–163.5 °C | [2][6] |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is relatively simple due to the molecule's symmetry.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 6.8-7.0 | m | 8H | Ar-H | |

| 3.8-4.2 | m | 16H | O-CH₂ -CH₂ -O |

¹³C NMR Spectroscopy

The carbon NMR spectrum further confirms the structure.

| Chemical Shift (δ) ppm | Assignment | Reference |

| 148.9 | Ar-C -O | [9] |

| 121.8 | Ar-C H | [9] |

| 114.3 | Ar-C H | [9] |

| 69.4 | O-C H₂-CH₂-O | [9] |

| 68.9 | Ar-O-C H₂ | [9] |

FT-IR Spectroscopy

The infrared spectrum shows characteristic peaks for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3050-2850 | C-H stretching (aromatic and aliphatic) | [10] |

| 1600-1450 | C=C stretching (aromatic) | [10] |

| 1250-1050 | C-O stretching (ether) | [10] |

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

| m/z | Assignment | Reference |

| 360.4 | [M]⁺ | [1][8] |

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of synthesized this compound.

Applications in Drug Development

While this compound itself is not a therapeutic agent, its unique structure and complexing properties make it a valuable precursor for the synthesis of biologically active molecules.[4] Researchers have functionalized the aromatic rings of DB18C6 to introduce various pharmacophores.[11] For instance, derivatives incorporating hydrazone or pyrimidine moieties have been synthesized and investigated for their antibacterial properties.[11] The crown ether framework can act as a carrier or modulator for the attached active groups. The ability of the crown ether to interact with biologically relevant cations may also influence the overall pharmacological profile of its derivatives.[12]

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of this compound. The presented protocols and data serve as a valuable resource for researchers and professionals in drug development. The straightforward synthesis and well-defined characterization profile of DB18C6, coupled with its potential as a scaffold for novel therapeutic agents, ensure its continued relevance in the field of medicinal chemistry.

References

- 1. This compound | C20H24O6 | CID 26541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN100395243C - Improved Synthetic Process of Dicyclohexyl-18-Crown-6 - Google Patents [patents.google.com]

- 8. This compound [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 12. dergipark.org.tr [dergipark.org.tr]

The Intricate Dance of Host and Guest: A Technical Guide to Cation Binding by Dibenzo-18-crown-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the sophisticated mechanism governing cation binding by Dibenzo-18-crown-6 (DB18C6). Unraveling this interaction is pivotal for advancements in ion sensing, phase-transfer catalysis, and the rational design of ionophoric drugs. This document details the thermodynamic and kinetic principles, the profound influence of the chemical environment, and the empirical methodologies employed to characterize this classic example of host-guest chemistry.

The Core Mechanism: More Than a Simple Lock and Key

The binding of a cation by DB18C6 is a dynamic process driven by a delicate balance of enthalpic and entropic factors. The foundational principle is the pre-organization of the crown ether's oxygen atoms to create a hydrophilic cavity that complements the size and charge of the guest cation. The six ether oxygen atoms act as Lewis bases, donating their lone pairs of electrons to coordinate with the positively charged cation.

The seminal "size-fit" concept, which posits that the strongest binding occurs when the cation's ionic radius closely matches the cavity size of the crown ether, provides a useful starting point. DB18C6, with a cavity diameter of 2.6-3.2 Å, exhibits a pronounced selectivity for the potassium cation (K⁺), which has an ionic radius of approximately 2.66 Å.[1] However, this is an oversimplification. The binding selectivity in solution is the result of a complex interplay between the intrinsic binding energy in the gas phase and the solvation energies of the free cation, the crown ether, and the resulting complex.[2][3]

In the gas phase, smaller cations with higher charge densities, such as Li⁺ and Na⁺, often exhibit stronger intrinsic binding to crown ethers than K⁺.[4] However, in polar solvents like water, these smaller cations are more strongly solvated, imposing a significant energetic penalty for desolvation upon complexation. The K⁺ ion strikes an optimal balance between a favorable intrinsic binding energy with DB18C6 and a less formidable desolvation energy, leading to its observed selectivity in aqueous media.[2][3][4] The solvation energy of the crown ether-cation complex itself also plays a critical role in determining the overall binding selectivity.[2][3]

The benzo groups of DB18C6 introduce rigidity to the macrocyclic ring compared to the more flexible 18-crown-6. This pre-organization reduces the entropic penalty upon binding, as the ligand does not need to undergo significant conformational changes to adopt its binding conformation. However, the electron-withdrawing nature of the benzo groups reduces the basicity of the adjacent ether oxygen atoms, which can decrease the binding affinity compared to its non-benzannulated counterpart.

Thermodynamic Landscape of Cation Complexation

The stability of the DB18C6-cation complex is quantified by the equilibrium constant (K), often expressed as its logarithm (log K). The thermodynamic parameters of Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provide a complete picture of the binding process.

-

Gibbs Free Energy (ΔG): This value, calculated as ΔG = -RTlnK, represents the overall spontaneity of the complexation. A more negative ΔG indicates a more stable complex.

-

Enthalpy (ΔH): This term reflects the heat change associated with the formation of bonds between the cation and the crown ether's oxygen atoms. A negative ΔH signifies an exothermic process, which is typically favorable.

-

Entropy (ΔS): This parameter describes the change in randomness or disorder of the system upon complexation. The release of ordered solvent molecules from the cation's solvation shell upon binding (the "macrocyclic effect") can lead to a positive and favorable entropy change.

The complexation is often an enthalpy-driven process, but favorable entropy changes can also make a significant contribution to the overall stability of the complex.

Quantitative Binding Data

The following tables summarize the stability constants (log K) and thermodynamic parameters for the complexation of various cations with this compound in different solvents.

Table 1: Stability Constants (log K) of this compound Complexes with Alkali Metal Cations at 25°C

| Cation | Ionic Radius (Å) | Methanol | Water | Acetonitrile |

| Li⁺ | 0.76 | 2.80 | 1.00 | 2.90 |

| Na⁺ | 1.02 | 4.36 | 1.60 | 4.30 |

| K⁺ | 1.38 | 5.00 | 2.02 | 5.30 |

| Rb⁺ | 1.52 | 4.45 | 1.50 | 4.60 |

| Cs⁺ | 1.67 | 3.55 | 0.80 | 3.90 |

Note: Values are compiled from various sources and represent typical measurements. Actual values may vary depending on experimental conditions.

Table 2: Thermodynamic Parameters for this compound Complexation with K⁺ in Methanol at 25°C

| Parameter | Value |

| log K | 5.00 |

| ΔG (kJ/mol) | -28.5 |

| ΔH (kJ/mol) | -35.1 |

| TΔS (kJ/mol) | -6.6 |

Note: These values illustrate the enthalpically driven nature of the binding.

Experimental Protocols for Characterizing Cation Binding

A variety of experimental techniques can be employed to determine the stoichiometry, stability constants, and thermodynamic parameters of DB18C6-cation complexation.

Conductometric Titration

This method relies on the change in the molar conductivity of a cation solution upon the addition of the crown ether. The formation of the complex, which is typically larger and less mobile than the solvated cation, leads to a decrease in conductivity.

Protocol:

-

Preparation of Solutions: Prepare a stock solution of the metal salt (e.g., 1 mM KCl in methanol) and a more concentrated stock solution of DB18C6 (e.g., 20 mM in methanol).

-

Initial Measurement: Place a known volume of the metal salt solution (e.g., 50 mL) in a thermostated conductivity cell and measure the initial conductance.

-

Titration: Add small, precise aliquots of the DB18C6 solution to the metal salt solution with continuous stirring.

-

Data Acquisition: Record the conductance after each addition, allowing the solution to equilibrate.

-

Data Analysis: Plot the molar conductivity as a function of the [DB18C6]/[cation] molar ratio. The data can be fitted to a 1:1 binding model using non-linear least-squares analysis to determine the stability constant (K) and the molar conductivity of the complex.

¹H NMR Titration

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying host-guest interactions in solution. The chemical shifts of the protons on the DB18C6 molecule are sensitive to the binding of a cation.

Protocol:

-

Sample Preparation: Prepare a solution of DB18C6 of known concentration (e.g., 1 mM in CD₃OD). Also, prepare a concentrated stock solution of the metal salt (e.g., 50 mM KClO₄ in CD₃OD) containing the same concentration of DB18C6 to avoid dilution effects.

-

Initial Spectrum: Record the ¹H NMR spectrum of the DB18C6 solution.

-

Titration: Add increasing aliquots of the metal salt solution to the NMR tube containing the DB18C6 solution.

-

Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition.

-

Data Analysis: Monitor the change in chemical shift (Δδ) of one or more of the DB18C6 protons as a function of the guest concentration. The resulting binding isotherm can be fitted to a 1:1 binding equation to calculate the association constant (K).[5][6]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[7][8]

Protocol:

-

Sample Preparation: Prepare a solution of the cation (e.g., 1 mM KCl in water) and a solution of DB18C6 (e.g., 10 mM in water). Both solutions must be in the same buffer to minimize heats of dilution.

-

Instrument Setup: Load the cation solution into the sample cell of the calorimeter and the DB18C6 solution into the injection syringe. Allow the system to equilibrate at the desired temperature.

-

Titration: Perform a series of injections of the DB18C6 solution into the cation solution. The instrument will measure the heat change associated with each injection.

-

Data Analysis: The raw data, a series of heat spikes, is integrated to yield a plot of heat change per mole of injectant versus the molar ratio of DB18C6 to cation. This binding isotherm is then fitted to a suitable binding model to determine the binding constant (K), the enthalpy of binding (ΔH), and the stoichiometry (n).[7][8]

Visualizing the Process: Diagrams and Workflows

Cation Binding Mechanism

Caption: Cation binding involves desolvation and coordination, driven by favorable enthalpy and entropy changes.

Experimental Workflow for Binding Constant Determination

Caption: A generalized workflow for the experimental determination of cation binding parameters for DB18C6.

Factors Influencing Binding Selectivity

Caption: Cation binding selectivity is a multifactorial outcome of intrinsic affinities and environmental effects.

Conclusion

The mechanism of cation binding by this compound is a cornerstone of supramolecular chemistry, offering a rich field of study with significant practical implications. A comprehensive understanding, moving beyond the simplistic size-fit model to embrace the complex interplay of thermodynamic forces and environmental influences, is essential for leveraging these interactions in scientific research and technological development. The experimental protocols outlined herein provide a robust framework for the quantitative characterization of these fascinating host-guest systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Binding selectivity of this compound for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kgroup.du.edu [kgroup.du.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cbgp.upm.es [cbgp.upm.es]

Spectroscopic Properties of Dibenzo-18-crown-6: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dibenzo-18-crown-6 (DB18C6) is a macrocyclic polyether with a well-established role in host-guest chemistry, renowned for its ability to selectively complex with various cations.[1] This property has led to its widespread use in diverse scientific fields, including analytical chemistry, organic synthesis, and materials science.[1] A thorough understanding of its spectroscopic characteristics is paramount for its application and for the characterization of its complexes. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The symmetry of the molecule is reflected in the number and splitting patterns of the signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound typically exhibits two main groups of signals corresponding to the aromatic protons of the benzene rings and the methylene protons of the polyether chains. The exact chemical shifts can vary slightly depending on the solvent used.

| Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Chemical Shift (δ) in CDCl₃ (ppm) |

| Aromatic Protons (Ar-H) | 6.99-7.5 (m) | 6.8-7.0 (m) |

| Methylene Protons (-O-CH₂-CH₂-O-) | 3.6-3.8 (m, 8H), 3.9-4.1 (m, 8H) | 3.9-4.2 (m, 16H) |

Note: (m) denotes a multiplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are typically observed.

| Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Chemical Shift (δ) in CDCl₃/DMSO-d₆ (ppm) |

| Aromatic C-O | 153.30, 148.26 | Not explicitly stated |

| Aromatic C-H | 129.55, 126.20, 111.74, 110.98, 109.69 | Not explicitly stated |

| Methylene C (-O-CH₂-CH₂-O-) | 68.65, 68.56, 68.01, 67.54 | Not explicitly stated |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The most characteristic absorption bands are associated with the C-O-C ether linkages and the aromatic C-H and C=C bonds.

| Vibrational Mode | Frequency (cm⁻¹) |

| Aromatic C-H Stretch | ~3050 |

| Aliphatic C-H Stretch | 2929, 2873 |

| Aromatic C=C Stretch | 1597, 1513 |

| Asymmetric C-O-C Stretch | ~1250, 1128[2] |

| Symmetric C-O-C Stretch | ~1055 |

| Aromatic C-H Bending (out-of-plane) | ~868 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound reveals electronic transitions primarily associated with the benzene rings. The absorption maxima can be influenced by the solvent and by complexation with cations.

| Solvent | λ_max (nm) |

| Methanol | ~275 |

| Acetonitrile | Not explicitly stated |

The interaction of this compound with metal ions can lead to changes in the UV-Vis spectrum, which can be utilized for sensing applications.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. Below are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Parameters (¹H NMR) :

-

Spectrometer: 400 MHz or higher field strength.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Pulse Width: Calibrated 90° pulse.

-

Spectral Width: Appropriate for the expected chemical shift range (e.g., 0-10 ppm).

-

-

Instrument Parameters (¹³C NMR) :

-

Spectrometer: 100 MHz or higher.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Spectral Width: Appropriate for the expected chemical shift range (e.g., 0-160 ppm).

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (KBr Pellet) :

-

Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of the solid sample directly onto the ATR crystal.[3]

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the instrument and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy

-

Sample Preparation :

-

Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol) of a known concentration (e.g., 1 mM).

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).

-

-

Data Acquisition :

-

Use a dual-beam spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Record the spectrum over the desired wavelength range (e.g., 200-400 nm).

-

-

Data Analysis : Identify the wavelength of maximum absorbance (λ_max). The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

Conformational Dynamics of Dibenzo-18-Crown-6 in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational behavior of Dibenzo-18-crown-6 (DB18C6) in solution. DB18C6 is a crucial macrocyclic polyether known for its selective binding of cations, a property intrinsically linked to its three-dimensional structure. Understanding its conformational landscape is paramount for applications in ion separation, sensing, and as a model system in host-guest chemistry.

Introduction to this compound Conformations

This compound (DB18C6) is a structurally rigid yet conformationally flexible molecule.[1][2] The presence of two benzo groups restricts the overall flexibility compared to the parent 18-crown-6, leading to a more defined set of accessible conformations.[3] In solution, DB18C6 exists as an equilibrium of multiple conformers, with the relative populations being highly sensitive to the surrounding environment, including solvent polarity, temperature, and the presence of guest ions.[4][5]

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in identifying the stable conformers of DB18C6.[1][6] These theoretical models are often corroborated by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into the time-averaged conformation in solution.[7][8] The most commonly discussed conformations possess C1, C2, and C2v symmetries.[9] The ground state conformation in the gas phase and in solvents like water and chloroform has been predicted to be of C1 symmetry.[3][6]

A significant conformational change is often observed upon complexation with a guest molecule or ion. For instance, the binding of water or ammonia can induce a change to a "boat" conformation with C2v symmetry.[9] This guest-induced conformational reorganization is a key aspect of the molecular recognition properties of DB18C6.

Quantitative Conformational Analysis

The conformational equilibrium of DB18C6 can be described by the relative energies of its stable conformers. While experimental determination of precise populations in solution is challenging due to rapid interconversion on the NMR timescale, computational methods provide valuable estimates.[8]

| Conformer Symmetry | Computational Method | Solvent | Relative Energy (kcal/mol) | Reference |

| Ground State (GS) vs. Experimental | G3MP2 | Gas Phase | 1.60 | [3][6] |

| C1 | M05-2X/6-31+G | Gas Phase | (Reassigned as a stable conformer) | [9] |

| C2 | M05-2X/6-31+G | Gas Phase | (Reassigned as a stable conformer) | [9] |

| C2v ("boat") | M05-2X/6-31+G* | Gas Phase | (Stabilized upon complexation) | [9] |

Note: The "Experimental" conformation in the G3MP2 study refers to the solid-state crystal structure. The relative energy indicates the calculated stability of the gas-phase ground state conformer compared to this crystal structure.

The binding of guest ions also provides a quantitative measure of the conformational preferences of DB18C6. The stability constants of these complexes are directly related to the free energy of complexation, which includes the energy required for any conformational changes.

| Guest Ion | Solvent | Binding Constant (K) | Technique | Reference |

| NH₄⁺ | Deuterated Methanol | Dissociation constant ≤ 10⁻⁶ M | ¹H NMR Titration | [7][8] |

| K⁺ | Methanol | 10⁶ M⁻¹ | (Implied from 18-crown-6 data) | [10] |

Experimental Protocols

The primary experimental technique for studying the conformation of DB18C6 in solution is Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy for Conformational Averaging

Objective: To observe the time-averaged conformation of DB18C6 in a given solvent.

Methodology:

-

Sample Preparation: Dissolve a known concentration of DB18C6 in the deuterated solvent of choice (e.g., methanol-d₄, chloroform-d, nitrobenzene-d₅).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 300 MHz or 500 MHz).

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum at a constant temperature.

-

Analysis: The observation of a single set of averaged signals for the chemically equivalent protons is indicative of rapid conformational exchange on the NMR timescale.[8] Peak assignments can be confirmed using 2D NMR techniques like COSY or by comparison with previously reported spectra.[8][11]

Variable Temperature (VT) ¹H NMR

Objective: To study the dynamics of conformational interconversion and potentially resolve individual conformers at low temperatures.

Methodology:

-

Sample Preparation: As described for standard ¹H NMR.

-

Data Acquisition: Record a series of ¹H NMR spectra over a range of temperatures. The specific range will depend on the solvent and the energy barriers of interconversion.

-

Analysis: As the temperature is lowered, the rate of interconversion between conformers slows down. If the coalescence temperature is reached, the single averaged peaks may broaden and eventually split into separate signals corresponding to the individual conformers. The analysis of these changes can provide information on the thermodynamics (ΔG‡, ΔS‡) of the conformational exchange.[7]

NMR Titration for Guest Binding Studies

Objective: To quantify the binding affinity of a guest ion to DB18C6 and infer associated conformational changes.

Methodology:

-

Sample Preparation: Prepare a solution of DB18C6 of known concentration in a suitable deuterated solvent.

-

Titration: Gradually add aliquots of a stock solution of the guest ion (e.g., ammonium chloride in methanol-d₄) to the DB18C6 solution.

-

Data Acquisition: Acquire a ¹H NMR spectrum after each addition of the guest ion.

-

Analysis: Monitor the chemical shift changes of the DB18C6 protons upon addition of the guest. The changes in chemical shifts are then fitted to a suitable binding model (e.g., 1:1) to determine the association or dissociation constant.[7][8]

Visualizing Conformational Dynamics and Experimental Workflow

The following diagrams illustrate the key concepts in the conformational analysis of DB18C6.

Caption: Factors influencing the conformational equilibrium of DB18C6 in solution.

Caption: Conformational change of DB18C6 upon guest binding.

Caption: Experimental workflow using NMR for DB18C6 conformational studies.

References

- 1. Binding selectivity of this compound for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.qu.edu.iq [repository.qu.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. home.iitk.ac.in [home.iitk.ac.in]

- 5. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]

- 6. Conformational Study of the Structure of this compound. Comparison with 18-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMR and computational studies of ammonium ion binding to this compound | NSF Public Access Repository [par.nsf.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Structure of host–guest complexes between this compound and water, ammonia, methanol, and acetylene: Evidence of molecular recognition on the complexation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. 18-Crown-6 - Wikipedia [en.wikipedia.org]

- 11. This compound(14187-32-7) 1H NMR [m.chemicalbook.com]

The Serendipitous Discovery and Strategic Development of Dibenzo Crown Ethers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development of dibenzo crown ethers, from their unexpected discovery to their evolution as sophisticated tools in chemistry and drug development. This document provides a comprehensive overview of their synthesis, cation binding properties, and burgeoning applications, with a focus on quantitative data and detailed experimental protocols.

A Crown is Born: The Accidental Discovery

The story of dibenzo crown ethers begins not with a targeted design, but with a serendipitous observation by Charles J. Pedersen at DuPont in 1961, with his findings published in 1967.[1] While attempting to synthesize a multidentate phenolic ligand, Pedersen isolated a small quantity of a white, crystalline byproduct.[2] This compound, 2,3,11,12-dibenzo-1,4,7,10,13,16-hexaoxacyclo-octadeca-2,11-diene, later famously named dibenzo-18-crown-6, exhibited the remarkable and then-unprecedented ability to complex alkali metal cations.[2] This discovery laid the foundation for the field of macrocyclic and supramolecular chemistry and earned Pedersen a share of the 1987 Nobel Prize in Chemistry.[1]

Pedersen's initial work involved the reaction of catechol with bis(2-chloroethyl) ether in the presence of a base.[2][3] The cyclic structure of the crown ether, with its central hydrophilic cavity lined with oxygen atoms and a hydrophobic exterior, allows it to encapsulate cations that fit within its cavity, much like a crown sits on a head, leading to the "crown ether" nomenclature.[3]

Synthesizing the Crown: From Serendipity to Strategy

The synthesis of dibenzo crown ethers has evolved from Pedersen's initial low-yield discovery to more efficient and versatile methods. The foundational approach remains the Williamson ether synthesis, involving the reaction of a catechol with a dihaloalkane or a diol derivative.

General Synthesis Pathway

The most common method for synthesizing this compound involves the reaction of catechol with bis(2-chloroethyl) ether in the presence of a base, such as sodium hydroxide. The sodium ion is believed to act as a template, organizing the reactants into a conformation that favors cyclization.[4]

Experimental Protocol: Synthesis of this compound

This protocol is a synthesis of methods described in the literature.

Materials:

-

Catechol

-

bis(2-chloroethyl) ether

-

Sodium hydroxide (pellets)

-

n-Butanol

-

Acetone

-

Toluene

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve catechol in n-butanol.

-

Add sodium hydroxide pellets to the solution and heat the mixture to reflux.

-

Slowly add a solution of bis(2-chloroethyl) ether in n-butanol to the refluxing mixture over a period of 2 hours.

-

After the addition is complete, continue to reflux the mixture for an additional hour.

-

Cool the reaction mixture and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain a crude product.

-

Purify the crude product by recrystallization from a suitable solvent, such as acetone or toluene, to yield white crystals of this compound.[5]

The Royal Embrace: Cation Binding and Selectivity

A defining feature of dibenzo crown ethers is their ability to selectively bind cations, a property governed by the "size-fit" concept, where the cation that best fits the cavity of the crown ether forms the most stable complex.[6] However, factors such as solvent polarity and the nature of the counter-ion also play a significant role in the complexation thermodynamics.[7]

The benzo groups of dibenzo crown ethers reduce the flexibility of the macrocycle compared to their aliphatic counterparts (e.g., 18-crown-6), which can influence their binding affinity and selectivity.[7]

Quantitative Binding Data

The stability of crown ether-cation complexes is typically quantified by the stability constant (log K). The following tables summarize the stability constants for this compound and dibenzo-24-crown-8 with various alkali metal cations in different solvents.

Table 1: Stability Constants (log K) of this compound Complexes at 25°C

| Cation | Methanol | Propylene Carbonate | Acetonitrile |

| Li⁺ | 2.90 | - | - |

| Na⁺ | 4.36 | 5.0 | 4.3 |

| K⁺ | 5.00 | 5.4 | 5.0 |

| Rb⁺ | 4.60 | 4.8 | 4.5 |

| Cs⁺ | 3.90 | 4.2 | 4.1 |

Data compiled from multiple sources.

Table 2: Stability Constants (log K) of Dibenzo-24-crown-8 Complexes at 25°C

| Cation | Propylene Carbonate |

| Na⁺ | 3.48 |

| K⁺ | 3.40 |

| Rb⁺ | 3.0 |

| Cs⁺ | 2.9 |

Data compiled from multiple sources.[8]

Table 3: Enthalpies of Binding (ΔH, kJ/mol) for this compound in the Gas Phase

| Cation | ΔH (kJ/mol) |

| Na⁺ | -299 ± 26 |

| K⁺ | -221 ± 19 |

| Rb⁺ | -154 ± 38 |

| Cs⁺ | -136 ± 35 |

Data from collision-induced dissociation measurements.[7]

Mechanism of Cation Complexation

The complexation process involves the replacement of the cation's solvation shell with the oxygen atoms of the crown ether's cavity. The electrostatic interactions between the positively charged cation and the lone pairs of the oxygen atoms are the primary driving force for complex formation.

References

- 1. Crown Ethers: Novel Permeability Enhancers for Ocular Drug Delivery? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Polystyrene/poly(this compound) composite nanofibers for the selective adsorption of plasma catecholamines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Binding selectivity of this compound for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. home.iitk.ac.in [home.iitk.ac.in]

- 8. The effect of the presence of crown ether on ion transport across the lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Stability: A Technical Guide to Dibenzo-18-Crown-6 Complexes

For Researchers, Scientists, and Drug Development Professionals

Dibenzo-18-crown-6 (DB18C6), a pioneering macrocyclic polyether, continues to be a subject of intense scientific scrutiny due to its remarkable ability to selectively form stable complexes with a variety of cations. This property underpins its utility in diverse fields, from phase-transfer catalysis to the development of sophisticated drug delivery systems and ion-selective sensors. Understanding the thermodynamic principles governing the formation and stability of these host-guest complexes is paramount for harnessing their full potential. This technical guide provides an in-depth analysis of the thermodynamic stability of DB18C6 complexes, complete with quantitative data, detailed experimental protocols, and visual representations of experimental workflows.

Core Concepts in Thermodynamic Stability

The stability of a this compound complex with a cation (M⁺) in a given solvent is a measure of the strength of the non-covalent interactions between the host (DB18C6) and the guest (cation). This stability is quantitatively described by the stability constant (K), also known as the formation constant or binding constant. A higher stability constant indicates a stronger and more stable complex. The thermodynamic parameters that provide a complete picture of the complexation process are:

-

Gibbs Free Energy Change (ΔG°): This fundamental parameter determines the spontaneity of the complexation reaction under standard conditions. It is directly related to the stability constant by the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin. A more negative ΔG° corresponds to a more stable complex.

-

Enthalpy Change (ΔH°): This represents the heat absorbed or released during the complexation process. A negative ΔH° (exothermic reaction) indicates that the formation of the complex is energetically favorable, often due to the formation of strong electrostatic and van der Waals interactions between the cation and the crown ether.

-

Entropy Change (ΔS°): This parameter reflects the change in randomness or disorder of the system upon complexation. The entropy change is influenced by several factors, including the release of solvent molecules from the solvation shells of both the cation and the crown ether (a positive contribution to ΔS°) and the loss of conformational freedom of the crown ether upon binding the cation (a negative contribution to ΔS°).

The interplay of enthalpy and entropy changes dictates the overall stability of the complex. Complexation can be enthalpy-driven, entropy-driven, or driven by a combination of both favorable enthalpy and entropy changes.

Quantitative Thermodynamic Data

The thermodynamic stability of this compound complexes is highly dependent on the nature of the cation, the solvent system, and the temperature. Below are tables summarizing available quantitative data for the complexation of DB18C6 with various cations. It is important to note that data is often presented for different solvent systems, which significantly impacts the stability constants.

Table 1: Stability Constants (log K) for this compound Complexes with Various Cations

| Cation | Solvent | Temperature (°C) | log K | Reference |

| Na⁺ | Nitromethane | 25 | > 4 | [1] |

| K⁺ | Nitromethane | 25 | 4.3 | [1] |

| Rb⁺ | Nitromethane | 25 | 3.8 | [1] |

| Cs⁺ | Nitromethane | 25 | 3.3 | [1] |

| K⁺ | Methanol | 25 | 5.0 | [2] |

| Ba²⁺ | Methanol | 25 | 4.2 | [2] |

| Ce³⁺ | Acetonitrile | 25 | 4.12 | [3] |

| Y³⁺ | Acetonitrile | 25 | 3.98 | [3] |

| UO₂²⁺ | Acetonitrile | 25 | 4.45 | [3] |

| Sr²⁺ | Acetonitrile | 25 | 4.23 | [3] |

| Ag⁺ | Methanol | Not Specified | 4.4 | [4] |

| Pb²⁺ | Methanol | Not Specified | 5.1 | |

| Tl⁺ | Methanol | Not Specified | 4.9 |

Note: The selectivity of DB18C6 for alkali metal ions is influenced by the solvent. While in many solvents K⁺ forms the most stable complex due to the optimal fit within the crown ether cavity, in poorly solvating solvents like nitromethane, the stability decreases with increasing cation size (Na⁺ > K⁺ > Rb⁺ > Cs⁺)[1].

Table 2: Enthalpy (ΔH°) and Entropy (ΔS°) of Complexation for this compound Complexes in the Gas Phase

| Cation | ΔH° (kJ/mol) | Reference |

| Na⁺ | -299 ± 26 | |

| K⁺ | -221 ± 19 | |

| Rb⁺ | -154 ± 38 | |

| Cs⁺ | -136 ± 35 |

Experimental Protocols for Determining Thermodynamic Stability

Several experimental techniques are employed to determine the thermodynamic parameters of this compound complexation. Each method relies on monitoring a specific physicochemical property that changes upon complex formation.

Calorimetric Titration

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile (K, ΔH°, and ΔS°) in a single experiment.

Methodology:

-

Preparation of Solutions: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (typically in the millimolar range) to be placed in the sample cell of the calorimeter. Prepare a solution of the metal salt (e.g., KCl) in the same solvent at a concentration approximately 10-20 times higher than the crown ether solution to be used as the titrant in the injection syringe.

-

Instrument Setup: Equilibrate the calorimeter at the desired temperature (e.g., 25 °C).

-

Titration: Inject small aliquots (e.g., 5-10 µL) of the metal salt solution into the DB18C6 solution at regular intervals. The instrument measures the heat change associated with each injection.

-

Data Analysis: The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per mole of injectant. This data is then fitted to a suitable binding model (typically a 1:1 binding model for DB18C6) to determine the stability constant (K), the enthalpy of binding (ΔH°), and the stoichiometry of the interaction. The entropy of binding (ΔS°) can then be calculated using the equation: ΔG° = ΔH° - TΔS°.

Conductometric Titration

This method is based on the change in the molar conductivity of a solution as the complexation reaction proceeds. The mobility of the complexed cation is different from that of the free, solvated cation, leading to a change in the overall conductivity of the solution.

Methodology:

-

Solution Preparation: A dilute solution of a metal salt (e.g., 10⁻⁴ M) is placed in a thermostated conductivity cell. A more concentrated solution of this compound (e.g., 10⁻² M) in the same solvent is prepared as the titrant.

-

Initial Measurement: The initial conductance of the metal salt solution is measured.

-

Titration: The DB18C6 solution is added to the metal salt solution in small, precise increments using a micropipette or burette. After each addition and allowing the solution to equilibrate, the conductance is measured.

-

Data Plotting: The molar conductance is plotted against the molar ratio of [DB18C6]/[M⁺].

-

Data Analysis: The resulting titration curve typically consists of two linear segments with different slopes. The point of intersection of these lines corresponds to the stoichiometry of the complex (usually 1:1). The stability constant (K) is calculated by fitting the experimental data to an equation that relates the change in molar conductance to the concentrations of the free and complexed species.

Potentiometric Titration

This technique involves monitoring the change in the potential of an ion-selective electrode (ISE) that is sensitive to the concentration of the free metal cation during a titration with the crown ether.

Methodology:

-

Electrode Setup: A potentiometric cell is assembled consisting of an ion-selective electrode for the metal cation of interest (e.g., a K⁺-ISE) and a suitable reference electrode (e.g., Ag/AgCl).

-

Calibration: The electrode system is calibrated using standard solutions of the metal salt to establish the relationship between the measured potential and the concentration of the free metal ion.

-

Titration: A solution of the metal salt of known concentration is placed in the titration vessel, and the initial potential is recorded. The this compound solution is then added incrementally. After each addition, the potential is allowed to stabilize before being recorded.

-

Data Analysis: The concentration of the free metal ion at each point in the titration is calculated from the measured potential using the calibration data. The stability constant (K) is then determined by analyzing the relationship between the concentrations of the free metal ion, the free crown ether, and the complex.

UV-Vis Spectrophotometry

This method is applicable when the complexation of this compound with a cation leads to a change in the ultraviolet-visible absorption spectrum of the crown ether.

Methodology:

-

Spectral Scans: The UV-Vis absorption spectra of the free DB18C6 and the fully complexed DB18C6 (in the presence of a large excess of the metal salt) are recorded to identify the wavelengths of maximum absorbance change.

-

Titration: A solution of DB18C6 of known concentration is placed in a cuvette. Small, known amounts of a concentrated metal salt solution are added sequentially. After each addition, the solution is mixed thoroughly, and the absorbance at the chosen wavelength is measured.

-

Data Analysis: The change in absorbance is plotted against the concentration of the metal cation. The data is then fitted to a binding isotherm equation to calculate the stability constant (K).

Applications in Drug Development

The ability of this compound and its derivatives to form stable complexes with physiologically relevant cations has implications for drug development. These include:

-

Enhanced Drug Solubility and Bioavailability: By encapsulating charged drug molecules or by acting as phase-transfer catalysts, crown ethers can improve the solubility of poorly soluble drugs in biological media.

-

Targeted Drug Delivery: Functionalized DB18C6 derivatives can be designed to target specific cells or tissues, releasing their drug payload in response to specific ionic triggers.

-

Ion Channel Mimics: The structure of crown ethers allows them to mimic natural ion channels, providing a platform for studying ion transport across biological membranes and for developing novel therapeutics that modulate ion channel function.

-

Sensors for Biological Cations: The selective binding properties of DB18C6 are utilized in the development of sensors for monitoring the concentration of important biological cations like K⁺ and Na⁺.

Conclusion

The thermodynamic stability of this compound complexes is a cornerstone of its diverse applications. A thorough understanding of the stability constants and the enthalpic and entropic contributions to complex formation is crucial for the rational design of new crown ether-based systems for applications in research, medicine, and industry. The experimental techniques outlined in this guide provide the means to quantitatively assess these fundamental thermodynamic parameters, paving the way for future innovations in supramolecular chemistry and its translation into practical technologies.

References

Solubility of Dibenzo-18-crown-6 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Dibenzo-18-crown-6 (DB18C6) in various organic solvents. This information is critical for researchers and professionals in drug development and other scientific fields where DB18C6 is utilized as a phase-transfer catalyst, complexing agent, or in the formulation of novel materials. This guide summarizes available quantitative solubility data, details relevant experimental protocols for solubility determination, and provides a visual representation of a typical experimental workflow.

Core Concepts in Solubility

This compound is a macrocyclic polyether with the formula [OC₆H₄OCH₂CH₂OCH₂CH₂]₂. It is a white, crystalline solid. Its solubility in organic solvents is a key parameter for its application in various chemical processes. Generally, DB18C6 is soluble in many common organic solvents but is practically insoluble in water. The presence of the two benzo groups reduces its solubility in polar solvents compared to its non-benzannulated counterpart, 18-crown-6.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in several organic solvents. The primary source for comprehensive solubility data across a wide range of solvents is a 1998 paper by U. Domanska in the Polish Journal of Chemistry. While direct access to the full dataset from this publication was not available, the table includes data points gathered from various other reputable sources.

| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) | Solubility (mol/L) | Solubility (Mole Fraction, x₂) | Reference |

| Dimethyl Sulfoxide (DMSO) | 60 | ~0.4 | ~0.011 | - | [1] |

| Water | Ambient | Insoluble | < 0.00019 | - | [2] |

| Chloroform | Ambient | Soluble | - | - | [2] |

| Toluene | Ambient | Soluble | - | - | [2] |

| Ether | Ambient | Soluble | - | - | [2] |

| Benzene | Ambient | - | - | - | [3] |

Note: "Soluble" indicates qualitative information where specific quantitative data was not found. The solubility in DMSO was reported as 4 mg/mL, which has been converted for this table.[1] The value for water is based on a reported solubility of 0.007 g/L.[4][5]

Experimental Protocols

Accurate determination of solubility is crucial for the successful design of experiments and chemical processes. Below are detailed methodologies for common techniques used to determine the solubility of compounds like this compound.

Synthesis of this compound

The synthesis of this compound is a prerequisite for its study and is typically achieved through a Williamson ether synthesis.

Procedure:

-

Reaction Setup: A multi-necked flask is equipped with a reflux condenser, a dropping funnel, a thermometer, and a mechanical stirrer. The system is maintained under an inert nitrogen atmosphere.

-

Initial Charge: The flask is charged with catechol and n-butanol. Sodium hydroxide pellets are then added while stirring.

-

Heating and First Addition: The mixture is heated to reflux. A solution of bis(2-chloroethyl) ether in n-butanol is added dropwise over a period of two hours.

-

Second Addition and Reflux: After an additional hour of reflux, the mixture is cooled, and more sodium hydroxide pellets are added. The mixture is brought back to reflux, and a second portion of bis(2-chloroethyl) ether in n-butanol is added dropwise.

-

Extended Reflux and Acidification: The final reaction mixture is refluxed for an extended period (e.g., 16 hours) and then acidified with concentrated hydrochloric acid.

-

Workup and Isolation: The n-butanol is removed by distillation. The residue is treated with dichloromethane, and the resulting solid is filtered. The crude product can be purified by recrystallization from a suitable solvent like benzene to yield white, fibrous needles of this compound.[3]

Isothermal Shake-Flask Method for Solubility Determination

This is a widely accepted method for determining the equilibrium solubility of a compound.

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed flask or vial.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand at the constant temperature to allow the undissolved solid to settle. Alternatively, the solid can be separated by centrifugation or filtration.

-

Sample Collection: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn.

-

Quantification: The concentration of this compound in the aliquot is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration and is typically expressed in units of g/100g of solvent, mol/L, or mole fraction.

Calorimetric Method for Solubility Determination

Calorimetry can also be employed to determine solubility by measuring the heat effects associated with dissolution.

Procedure:

-

Calorimeter Setup: A known mass of the solvent is placed in the calorimeter, and the system is allowed to reach thermal equilibrium at the desired temperature.

-

Titration with Solute: A known amount of this compound is added to the solvent in the calorimeter.

-

Heat Measurement: The heat of dissolution is measured as the solute dissolves.

-

Endpoint Determination: The addition of the solute is continued until the heat effect ceases, indicating that the solution is saturated.

-

Calculation: The total amount of dissolved solute at the saturation point is used to calculate the solubility. This method can also provide thermodynamic data such as the enthalpy of dissolution.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the solubility of this compound using the isothermal shake-flask method coupled with UV-Vis spectroscopic analysis.

References

Quantum Chemical Calculations for Dibenzo-18-crown-6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of quantum chemical calculations for Dibenzo-18-crown-6 (DB18C6), a macrocyclic polyether with significant applications in host-guest chemistry, materials science, and pharmacology. This document details the theoretical and experimental methodologies used to investigate its electronic structure, conformational flexibility, and cation binding properties, with a focus on its relevance to drug development.

Introduction to this compound

This compound is an organic compound with the formula [OC₆H₄OCH₂CH₂OCH₂CH₂]₂. It is a white, crystalline solid soluble in many organic solvents.[1] As a prominent member of the crown ether family, DB18C6 is renowned for its ability to selectively form stable complexes with various cations, particularly alkali and alkaline earth metals.[2][3] This selective binding is primarily attributed to the electrostatic interactions between the cation and the oxygen atoms lining the ether's central cavity.[4] The presence of the two benzo groups imparts greater rigidity to the macrocyclic ring compared to its non-benzannulated counterpart, 18-crown-6.[3] This structural feature influences its complexation behavior and has been a subject of extensive computational and experimental investigation.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be invaluable tools for elucidating the structural and energetic aspects of DB18C6 and its complexes. These computational methods provide insights that are often complementary to experimental data and can predict properties that are challenging to measure directly.

Computational Methodology

A widely adopted computational protocol for studying DB18C6 and its cation complexes involves geometry optimization and frequency calculations using DFT. A common choice of functional and basis set is B3LYP with the 6-311++G(d,p) basis set for the crown ether and the guest cation.[2][5] For heavier alkali metals like K, Rb, and Cs, effective core potentials (ECPs) such as LANL2DZ are often employed.[5]

To account for the influence of the solvent, which is crucial for accurately predicting binding selectivities in solution, implicit solvation models like the Conductor-like Polarizable Continuum Model (CPCM) are frequently utilized.[2][5]

A typical computational workflow for studying DB18C6-cation complexes is as follows:

Calculated Properties

Quantum chemical calculations provide a wealth of quantitative data that characterize the structure and stability of DB18C6 and its complexes.

Table 1: Calculated Bond Dissociation Free Energies (BDFE) of M⁺-DB18C6 Complexes in Aqueous Solution

| Cation (M⁺) | Calculated BDFE (kcal/mol)[2] |

| Li⁺ | -15.2 |

| Na⁺ | -18.5 |

| K⁺ | -21.3 |

| Rb⁺ | -18.9 |

| Cs⁺ | -14.7 |

Table 2: Calculated Average M⁺-O Bond Distances in DB18C6 Complexes

| Cation (M⁺) | Gas Phase (Å)[6] | Aqueous Solution (Å)[5] |

| Na⁺ | 2.69 | - |

| K⁺ | 2.81 | 2.84 |

| Rb⁺ | 3.02 | 3.06 |

| Cs⁺ | 3.24 | 3.29 |

Experimental Protocols

Experimental studies are essential for validating computational predictions and providing a complete understanding of the behavior of DB18C6.

Synthesis of this compound

A common and improved method for the synthesis of DB18C6 involves the reaction of catechol with bis(2-chloroethyl) ether in the presence of a base.[7][8]

Materials:

-

Catechol

-

bis(2-chloroethyl) ether

-

Sodium hydroxide (or potassium hydroxide)

-

n-Butanol

-

Hydrochloric acid

-

Dichloromethane

-

Magnesium sulfate

Procedure:

-

A mixture of catechol and n-butanol is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and addition funnel.

-

Sodium hydroxide pellets are added, and the mixture is heated to reflux.

-

A solution of bis(2-chloroethyl) ether in n-butanol is added dropwise over a period of 2 hours while maintaining reflux.

-

The reaction mixture is refluxed for an additional hour, cooled, and a second portion of sodium hydroxide is added.

-

After further reflux, another portion of bis(2-chloroethyl) ether in n-butanol is added dropwise.

-

The final mixture is refluxed for an extended period (e.g., 16 hours).[7]

-

After cooling, the reaction is acidified with concentrated hydrochloric acid.

-

The solvent is partially removed by distillation, and the residue is diluted with dichloromethane and filtered.

-

The organic phase is washed, dried over magnesium sulfate, and the solvent is evaporated.

-

The crude product is purified by recrystallization from a suitable solvent like acetonitrile.

Characterization and Binding Studies

A variety of analytical techniques are employed to characterize DB18C6 and its complexes and to quantify the binding affinities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR titration is a powerful method to study host-guest interactions in solution.[9][10] A solution of DB18C6 of known concentration is titrated with a solution of the cation salt, and the changes in the chemical shifts of the crown ether's protons are monitored. The binding constant can be determined by fitting the titration data to a suitable binding model.[9]

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to detect the formation of DB18C6-cation complexes in the gas phase and to study their stoichiometry.[11] Cryogenic ion mobility-mass spectrometry can be used to separate and identify different conformers of the complexes.

Spectroscopic Methods (UV-Vis and IR): UV-Vis spectroscopy can be used to determine binding constants through titration experiments, monitoring changes in the absorbance spectrum upon complexation.[12] Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of DB18C6 and how they are affected by cation binding, offering insights into the structure of the complex.[7][13][14]

Table 3: Experimental Bond Dissociation Enthalpies of M⁺-DB18C6 Complexes

| Cation (M⁺) | Experimental BDE (kJ/mol)[15] |

| Na⁺ | -299 ± 26 |

| K⁺ | -221 ± 19 |

| Rb⁺ | -154 ± 38 |

| Cs⁺ | -136 ± 35 |

Relevance to Drug Development

The unique cation-binding properties of DB18C6 and its derivatives make them promising candidates for various applications in drug development, including as ionophores and components of drug delivery systems and biosensors.

Ionophoric Activity and Signaling Pathways

As ionophores, crown ethers can transport ions across biological membranes, thereby altering intracellular ion concentrations.[13] Diacyl derivatives of DB18C6 have been shown to promote the transport of Ca²⁺ across fibroblast cell membranes.[5][16] An increase in intracellular calcium concentration is a crucial second messenger in numerous signaling pathways, including those regulating cell proliferation, differentiation, and apoptosis. While direct modulation of a specific named signaling pathway by DB18C6 has not been extensively detailed, its ability to act as a Ca²⁺ ionophore suggests a potential to influence calcium-dependent signaling cascades.

Similarly, the well-established affinity of DB18C6 for potassium ions suggests its potential to interfere with the function of potassium channels, which are critical for maintaining the membrane potential of cells and are implicated in various physiological and pathological processes.[17][18]

Drug Delivery Systems

Crown ethers, including DB18C6, have been explored as components of drug delivery systems. For instance, they have been incorporated into mesoporous silica nanoparticles to act as "gatekeepers" for the controlled release of anticancer drugs like doxorubicin.[19] The binding of a specific cation to the crown ether can trigger a conformational change, leading to the release of the encapsulated drug. This provides a potential mechanism for targeted drug delivery, where the release is triggered by specific ionic concentrations in the target microenvironment, such as a tumor.

Biosensors

The selective binding properties of DB18C6 make it a valuable recognition element in biosensors.[20][21][22] DB18C6-based sensors have been developed for the detection of various analytes, including neurotransmitters like dopamine. The binding of the target analyte to the crown ether can induce a measurable signal, such as a change in fluorescence or an electrochemical response, allowing for sensitive and selective detection.

Conclusion

Quantum chemical calculations, in conjunction with experimental studies, have provided a deep understanding of the structure, properties, and cation binding behavior of this compound. These investigations have not only advanced our fundamental knowledge of host-guest chemistry but have also highlighted the potential of DB18C6 and its derivatives in the field of drug development. Its role as an ionophore, a component of drug delivery systems, and a recognition element in biosensors demonstrates its versatility and promise for future therapeutic and diagnostic applications. Further research into the specific interactions of DB18C6 with biological systems will be crucial for fully realizing its potential in medicine.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding selectivity of this compound for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular dynamics and free energy calculations of dicyclohexano-18-crown-6 diastereoisomers with Sm2+, Eu2+, Dy2+, Yb2+, Cf2+ and three halide salts in THF and acetonitrile using the AMOEBA force field - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Intracellular Calcium Responses to External Calcium Stimuli in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Structure of hydrated clusters of this compound-ether in a supersonic jet—encapsulation of water molecules in the crown cavity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. researchgate.net [researchgate.net]

- 12. repository.qu.edu.iq [repository.qu.edu.iq]

- 13. Vibrational analysis of this compound. Effect of dispersion correction on the calculated vibrational spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Modulation of potassium channels as a therapeutic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scbt.com [scbt.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Biosensors and sensors for dopamine detection | Semantic Scholar [semanticscholar.org]

The Cornerstone of Host-Guest Chemistry: A Technical Guide to Dibenzo-18-Crown-6

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Host-guest chemistry, a cornerstone of supramolecular chemistry, investigates the intricate and selective interactions between a larger host molecule and a smaller guest molecule or ion. These non-covalent interactions, including hydrogen bonding, ion-dipole forces, and van der Waals forces, mimic biological processes like enzyme-substrate binding and ion transport across cell membranes. Dibenzo-18-crown-6 (DB18C6), one of the first crown ethers synthesized by Charles Pedersen in 1967, remains a subject of intense study due to its remarkable ability to selectively bind cations.[1][2] Its rigid structure, conferred by the two benzo groups, and its well-defined cavity size make it an ideal model system for understanding the fundamental principles of molecular recognition.[2][3] This guide provides a comprehensive overview of the core principles of host-guest chemistry with DB18C6, focusing on its synthesis, binding properties, thermodynamics, and the experimental techniques used for its characterization.

Core Principles of Host-Guest Interaction with this compound

The remarkable selectivity of this compound (DB18C6) for specific cations is governed by a delicate interplay of several fundamental principles. The primary mode of interaction is the coordination of the guest cation by the six oxygen atoms lining the macrocyclic cavity. These ion-dipole interactions are the main driving force for complex formation.